molecular formula C28H37D7O B602632 Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol CAS No. 145693-07-8

Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol

Cat. No.: B602632
CAS No.: 145693-07-8
M. Wt: 403.70
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is a sterol derivative that plays a significant role in various biological processes. This compound is structurally related to ergosterol, a key component of fungal cell membranes. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol has numerous applications in scientific research In chemistry, it is used as a precursor for the synthesis of other sterol derivatives In biology, it serves as a model compound for studying sterol metabolism and functionAdditionally, it is used in the industry for the production of high-value pharmaceuticals .

Future Directions

With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been generally considered as promising hosts for the bioproduction of secondary metabolites . The challenge and potential of using yeast as the bioproduction platform of various steroids from higher eukaryotes are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol typically involves the metabolic engineering of yeast, specifically Saccharomyces cerevisiae. By deleting the ERG5 and ERG4 genes, which encode enzymes responsible for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of this compound is enhanced .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically modified yeast strains. These strains are cultivated under controlled conditions to maximize the yield of this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further scientific research and industrial applications .

Mechanism of Action

The mechanism of action of Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to affect the sterol biosynthesis pathway by inhibiting the activity of certain enzymes, leading to the accumulation of sterol intermediates. This inhibition can disrupt cell membrane integrity and function, making it a potential target for antifungal therapies .

Comparison with Similar Compounds

Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol is similar to other sterol compounds such as ergosterol and 7-dehydrocholesterol. its unique structure, characterized by the presence of multiple deuterium atoms, distinguishes it from these compounds. This uniqueness makes it a valuable tool for studying sterol metabolism and developing new therapeutic agents .

List of Similar Compounds:
  • Ergosterol
  • 7-Dehydrocholesterol
  • Ergosta-5,7,22,24(28)-tetraenol
  • Ergosta-5,7-dienol

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves multiple steps starting from commercially available starting materials. The key steps involve protection and deprotection of functional groups, reduction, and oxidation reactions.", "Starting Materials": [ "Cholesterol-d7", "Sodium hydride", "Methanol", "Bromine", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanol", "Methanesulfonic acid", "Sodium chloride" ], "Reaction": [ "Cholesterol-d7 is reacted with sodium hydride in methanol to form the corresponding alkoxide.", "The alkoxide is then treated with bromine to form the corresponding bromo derivative.", "Reduction of the bromo derivative with sodium borohydride gives the corresponding alcohol.", "Protection of the alcohol with acetic anhydride and pyridine gives the corresponding acetate.", "Oxidation of the acetate with sodium periodate gives the corresponding aldehyde.", "Reduction of the aldehyde with sodium borohydride gives the corresponding alcohol.", "Deprotection of the alcohol with methanesulfonic acid gives the final product, Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol.", "The product is purified by recrystallization from ethanol and drying over sodium chloride." ] }

CAS No.

145693-07-8

Molecular Formula

C28H37D7O

Molecular Weight

403.70

Purity

> 95%

tag

Ergostanol Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.